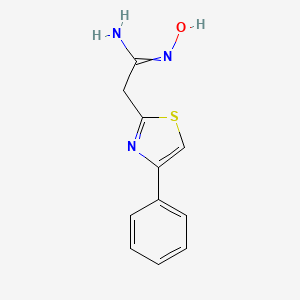
N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide typically involves the reaction of 4-phenylthiazol-2-ylamine with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interfere with cancer cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
N-(4-phenylthiazol-2-yl)cinnamamide: Exhibits anti-proliferative activities.
Uniqueness
N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide stands out due to its unique combination of the thiazole ring and hydroxylamine moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11N3OS |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H11N3OS/c12-10(14-15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7,15H,6H2,(H2,12,14) |
InChI Key |
AGYSEFSWWGRKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)
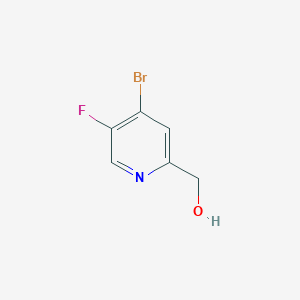

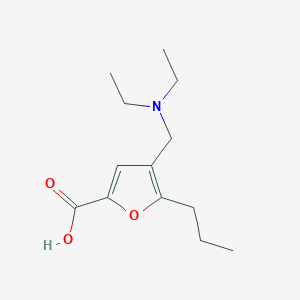
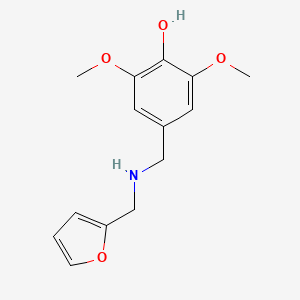
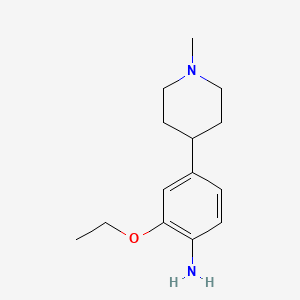
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)

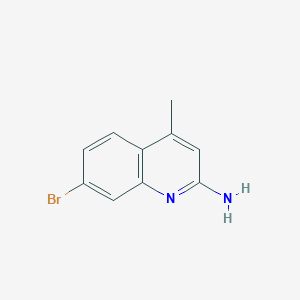
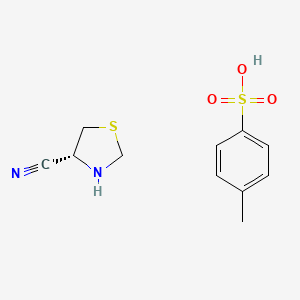
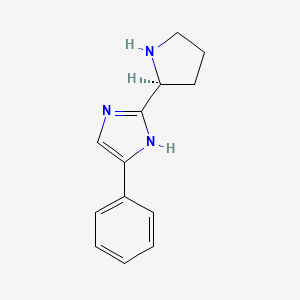
![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
